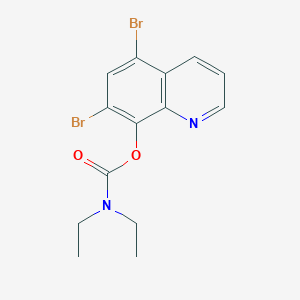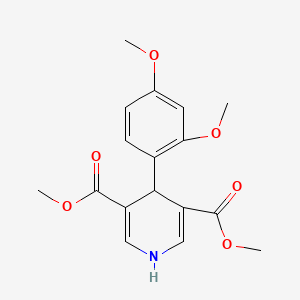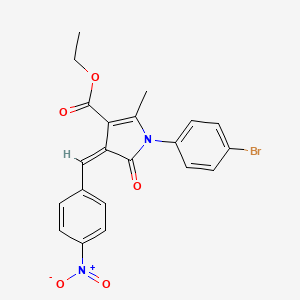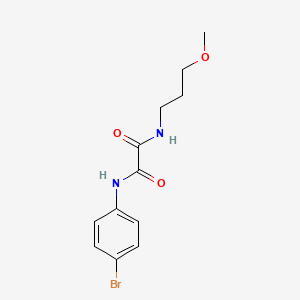![molecular formula C11H16N3O3+ B11645678 2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)
2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with hydroxylamine to form an oxime, followed by subsequent reactions to introduce the carbamoyl and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridinium ring.
Scientific Research Applications
2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(2-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM
- 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(4-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM
Uniqueness
2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in closely related compounds.
Properties
Molecular Formula |
C11H16N3O3+ |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-N-(3-hydroxypropyl)-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H15N3O3/c1-14-8-9(3-4-10(14)7-13-17)11(16)12-5-2-6-15/h3-4,7-8,15H,2,5-6H2,1H3,(H,12,16)/p+1 |
InChI Key |
RHAJAWBSVUOGES-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCCO)/C=N/O |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCCO)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645599.png)

![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11645612.png)
![5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11645628.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B11645634.png)
![2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645640.png)

![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)


![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)
